Glycolate oxidase-IN-1

Description

Properties

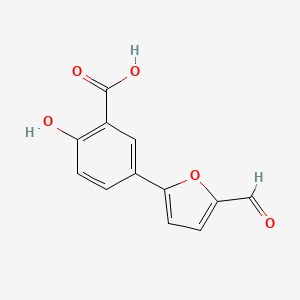

IUPAC Name |

5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKBFDCMORSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330977-65-6 | |

| Record name | 5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Glycolate Oxidase and its Inhibitors

Disclaimer: The specific compound "Glycolate oxidase-IN-1" does not correspond to a publicly documented or commercially available inhibitor. This guide provides a comprehensive overview of the mechanism of action of the enzyme Glycolate (B3277807) Oxidase (GO) and the established mechanisms of its known inhibitors.

Core Function and Mechanism of Glycolate Oxidase

Glycolate oxidase (GO), also known as hydroxyacid oxidase, is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of α-hydroxy acids.[1][2] In humans, it is predominantly expressed in the liver and pancreas.[3] The primary function of GO is to catalyze the oxidation of glycolate to glyoxylate (B1226380), with the simultaneous reduction of molecular oxygen to hydrogen peroxide (H₂O₂).[2][4] This enzymatic reaction is a key step in photorespiration in plants and is implicated in the pathophysiology of certain human diseases, notably Primary Hyperoxaluria Type 1 (PH1).[5][6]

The catalytic mechanism of Glycolate Oxidase, which utilizes a flavin mononucleotide (FMN) cofactor, can be dissected into two primary half-reactions:[1][6]

-

Reductive Half-Reaction: The substrate, glycolate, binds to the active site of the enzyme. A proton is abstracted from the C-2 carbon of glycolate, leading to the formation of a carbanion.[1] This carbanion then forms a covalent adduct with the N-5 atom of the FMN flavin ring, facilitating a two-electron transfer that reduces the FMN and oxidizes the glycolate to glyoxylate.[1]

-

Oxidative Half-Reaction: The reduced FMN cofactor is reoxidized by molecular oxygen (O₂), which acts as the electron acceptor. This process results in the formation of hydrogen peroxide (H₂O₂).[1]

Enzymatic Reaction of Glycolate Oxidase

Caption: Enzymatic conversion of glycolate to glyoxylate by Glycolate Oxidase.

The Active Site of Glycolate Oxidase

Glycolate oxidase possesses a conserved three-dimensional structure characterized by a β8/α8 barrel fold, typical of α-hydroxy acid oxidases.[2][7] The FMN cofactor is situated at the carboxy-terminal end of the β-strands within this barrel.[1] The active site is a pocket where substrate and inhibitor binding occurs. Several key amino acid residues are critical for the binding of the substrate and for catalysis. In human Glycolate Oxidase, these include:

-

Tyrosine 26 (Tyr26), Arginine 167 (Arg167), and Arginine 263 (Arg263): These residues form hydrogen bonds with the carboxyl group of the substrate, anchoring it in the correct orientation within the active site.[7][8]

-

Histidine 260 (His260) and Tyrosine 132 (Tyr132): These residues interact with the hydroxyl group of the substrate, which is the site of oxidation.[7][9]

-

Lysine 230 (Lys230): This residue interacts with the isoalloxazine ring of the FMN cofactor, facilitating the electron transfer from the substrate.[1]

The flexibility of certain regions, such as "loop 4," and specific residues like Tryptophan 110 (Trp110), allows the active site to accommodate substrates of varying sizes.[7]

Mechanism of Action of Glycolate Oxidase Inhibitors

The inhibition of Glycolate Oxidase is a key therapeutic strategy for Primary Hyperoxaluria Type 1 (PH1).[6][9] In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate (B1200264) by lactate (B86563) dehydrogenase (LDH).[6][10] By inhibiting GO, the production of its substrate, glyoxylate, is reduced, thereby decreasing the synthesis of oxalate.[6]

Glycolate Oxidase inhibitors can be classified based on their mechanism of action, which is typically determined through enzyme kinetic studies. The primary mechanisms observed are:

-

Competitive Inhibition: The inhibitor molecule structurally resembles the natural substrate (glycolate) and competes for binding to the active site of the enzyme. This prevents the substrate from binding and halts the enzymatic reaction.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This affects both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).[11][12]

General Inhibition Mechanisms of Glycolate Oxidase

Caption: Competitive vs. Non-competitive/Mixed inhibition of an enzyme.

Quantitative Data for Known Glycolate Oxidase Inhibitors

The following table summarizes publicly available data for several known inhibitors of Glycolate Oxidase.

| Inhibitor | Target Organism/Enzyme | IC₅₀ | Kᵢ | Mechanism of Action | Reference(s) |

| 4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole (TACA) | Spinach | - | 16 nM | - | [5] |

| 4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Human | 1 µM | - | - | |

| 4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Mouse | - | 91.2 µM | Non-competitive | [13] |

| 4-Carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) | Human | - | 15 nM | - | [6] |

| Potassium Dichromate | - | 0.096 µM | - | Mixed Linear | [11] |

| Sodium Dichromate | - | 0.108 µM | - | Mixed Linear | [11][14] |

| Colistimethate Sodium | - | 2.3 µM | - | Mixed Linear | [11][14] |

| Compound 11 (from fragment screening) | Human | 40 µM | - | - | [12][15] |

| Compound 12 (from fragment screening) | Human | 27 µM | - | - | [12][15] |

| Compound 13 (from fragment screening) | Human | 44 µM | - | Mixed Model | [12][15] |

| Compound 14 (from fragment screening) | Human | 158 µM | - | Mixed Model | [12][15] |

| 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline (TKP) | Spinach | - | 4.8 µM | - | [5] |

Experimental Protocols: High-Throughput Screening for Glycolate Oxidase Inhibitors

A common method for identifying and characterizing GO inhibitors is a fluorescence-based enzymatic assay. The following protocol is a generalized methodology based on the Amplex® Red assay system.[12][14] This assay detects the H₂O₂, a product of the GO reaction.

Protocol: Amplex® Red-Based Glycolate Oxidase Activity Assay

A. Materials and Reagents:

-

Purified recombinant human Glycolate Oxidase (hGO)

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, 0.01% Triton X-100.[12]

-

Substrate Stock: Sodium glycolate solution in assay buffer.

-

Inhibitor Compounds: Test compounds dissolved in an appropriate solvent (e.g., DMSO).

-

Detection Reagent Mix: Horseradish peroxidase (HRP) and Amplex® Red reagent in assay buffer.

-

384-well black, clear-bottom assay plates.

-

Fluorescence plate reader capable of excitation at ~530-560 nm and emission detection at ~590 nm.

B. Assay Procedure:

-

Compound Plating: Dispense test inhibitors at various concentrations into the wells of the 384-well plate. Include appropriate controls (e.g., no inhibitor for 100% activity, no enzyme for background).

-

Enzyme Addition: Prepare a solution of hGO (e.g., final concentration of 30 nM) and glycolate substrate (e.g., final concentration of 30 µM) in assay buffer.[12] Add this reaction mixture to the wells containing the test compounds.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the enzymatic reaction and any inhibition to occur.[12][14]

-

Detection: Add the Detection Reagent Mix (containing HRP and Amplex® Red) to each well.[12] Amplex® Red reacts with the H₂O₂ produced by GO in a 1:1 stoichiometry, catalyzed by HRP, to generate the highly fluorescent product, resorufin.[14]

-

Signal Measurement: Immediately measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[12]

-

Experimental Workflow for Inhibitor Screening

Caption: Workflow for a high-throughput screen of Glycolate Oxidase inhibitors.

References

- 1. Webpapers 2001: Glycolate Oxidase Site [chem.uwec.edu]

- 2. Glycolate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Glycolate Oxidase Modulates Reactive Oxygen Species–Mediated Signal Transduction during Nonhost Resistance in Nicotiana benthamiana and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-dimensional structures of glycolate oxidase with bound active-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycolate_Oxidase [collab.its.virginia.edu]

- 10. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

A Technical Guide to the Discovery and Synthesis of a Novel Glycolate Oxidase Inhibitor

This document provides a comprehensive overview of the discovery, synthesis, and characterization of a representative potent Glycolate (B3277807) Oxidase (GO) inhibitor, identified through DNA-Encoded Chemical Library (DECL) screening. This inhibitor serves as a paradigm for the development of therapeutics targeting Primary Hyperoxaluria Type 1 (PH1).

Introduction to Glycolate Oxidase and Primary Hyperoxaluria Type 1

Glycolate oxidase (GO), also known as hydroxy acid oxidase 1 (HAO1), is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glycolate.[1][2] It catalyzes the oxidation of glycolate to glyoxylate (B1226380), a precursor to oxalate (B1200264).[2] In the genetic disorder Primary Hyperoxaluria Type 1 (PH1), a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGXT) leads to the accumulation of glyoxylate, which is then converted to oxalate.[1][3] The excessive production of oxalate results in the formation of calcium oxalate crystals in the kidneys, leading to recurrent kidney stones and progressive renal failure.[1][3]

Substrate reduction therapy, which aims to decrease the production of a toxic metabolite, is a promising therapeutic strategy for PH1.[3] By inhibiting GO, the upstream enzyme in the pathway leading to oxalate production, the accumulation of glyoxylate and subsequently oxalate can be mitigated.[1][3] The safety of GO inhibition is supported by the benign nature of glycolate accumulation, as it is highly soluble and readily excreted.[3]

Discovery of a Novel Glycolate Oxidase Inhibitor

The discovery of the representative inhibitor, herein referred to based on its published designation, was achieved through a DNA-Encoded Chemical Library (DECL) screening.[4] DECL technology enables the screening of billions of diverse compounds simultaneously to identify potent binders to a target protein.[4] This high-throughput screening method identified two novel chemical series of potent HAO1 inhibitors.[4]

The general workflow for a DECL-based discovery of a GO inhibitor is as follows:

Synthesis of the Representative Inhibitor

The representative inhibitor, Compound 5 from Belyanskaya et al. (2021), is a key example from a novel series of potent HAO1 inhibitors. While the specific, detailed synthesis steps are often found in the supplementary materials of the publication, a general synthetic route can be outlined based on the structure of the molecule and common medicinal chemistry practices. The synthesis would likely involve the coupling of a substituted indazole carboxylic acid with an appropriate amine-containing fragment.

For the purpose of this guide, a plausible, generalized synthetic scheme is presented. Researchers should refer to the specific publication for the detailed experimental procedures.

A potential synthetic route to the core scaffold of the inhibitor series involves standard coupling reactions, such as amide bond formation, followed by modifications to explore the structure-activity relationship (SAR). For instance, the indazole carboxylic acid moiety has been shown to be crucial for potent inhibition.[4]

Quantitative Data

The inhibitory activity of the representative compound and its analogs was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Compound | hHAO1 IC50 (µM) | mHAO1 IC50 (µM) | Reference |

| Compound 5 | 0.024 | 0.027 | Belyanskaya et al., J. Med. Chem. 2021 |

| Compound 6 | 0.011 | 0.013 | Belyanskaya et al., J. Med. Chem. 2021 |

| Compound 29 | 0.005 | 0.004 | Belyanskaya et al., J. Med. Chem. 2021 |

| CCPST | - | 43 - 198 | As referenced in Belyanskaya et al., 2021 |

Table 1: In vitro potency of representative Glycolate Oxidase inhibitors against human (hHAO1) and mouse (mHAO1) enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

A detailed protocol for the expression and purification of recombinant human liver glycolate oxidase has been previously described.[5] In general, the gene encoding hHAO1 is cloned into an expression vector and transformed into a suitable host, such as E. coli. Protein expression is induced, and the cells are harvested and lysed. The recombinant protein is then purified using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography.

The activity of hHAO1 and the potency of its inhibitors can be measured using a fluorescence-based assay that detects the production of hydrogen peroxide (H2O2), a product of the GO-catalyzed reaction.[1]

-

Principle: The Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the GO activity.

-

Reagents:

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl2, and 0.01% Triton X-100.[1]

-

Amplex Red Reagent: A solution containing HRP (0.2 U/mL) and Amplex Red (100 µM) in the assay buffer.[1]

-

Substrate: Glycolate solution in assay buffer.

-

Enzyme: Purified recombinant hHAO1.

-

Inhibitor: Test compounds dissolved in DMSO.

-

-

Procedure:

-

Dispense varying concentrations of the test compound into a 384-well plate.[1]

-

Add a solution of hHAO1 and glycolate to each well.[1]

-

Incubate at room temperature for 10 minutes.[1]

-

Add the Amplex Red reagent to initiate the reaction.[1]

-

Measure the fluorescence emission at 585 nm with excitation at 570 nm using a plate reader.[1]

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

SPR can be used to measure the binding affinity and kinetics of the inhibitor to hHAO1.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the inhibitor) binds to a ligand (the immobilized enzyme).

-

Procedure:

-

Immobilize purified hHAO1 onto a Ni-NTA sensor chip via a C-terminal His6-tag.[1]

-

Prepare serial dilutions of the inhibitor in an appropriate running buffer (e.g., 20 mM HEPES, pH 7.5, 0.05% TWEEN20, 200 mM NaCl, 0.5 mM TCEP, 5% DMSO).[1]

-

Inject the inhibitor solutions over the chip surface at a constant flow rate.[1]

-

Monitor the change in the SPR signal over time to obtain sensorgrams.

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

-

Signaling Pathways and Mechanism of Action

The therapeutic rationale for inhibiting Glycolate Oxidase is based on its position in the metabolic pathway that leads to oxalate production.

The representative inhibitor acts as a competitive inhibitor at the active site of Glycolate Oxidase. X-ray crystallography studies of similar inhibitors have shown that the carboxylic acid moiety engages in key interactions within the binding pocket of the enzyme.[4] By blocking the active site, the inhibitor prevents the binding and oxidation of the natural substrate, glycolate, thereby reducing the production of glyoxylate.

References

- 1. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

- 2. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purification and characterization of recombinant human liver glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Glycolate Oxidase-IN-1: A Technical Overview for Drug Discovery Professionals

An In-depth Examination of a Novel Salicylic (B10762653) Acid-Based Inhibitor of Glycolate (B3277807) Oxidase for the Potential Treatment of Primary Hyperoxaluria Type 1

Introduction

Primary hyperoxaluria type 1 (PH1) is a rare and severe genetic disorder characterized by the overproduction of oxalate (B1200264), leading to the formation of calcium oxalate crystals in the kidneys and other organs.[1] A key enzyme implicated in the pathological pathway of PH1 is glycolate oxidase (GO), which catalyzes the oxidation of glycolate to glyoxylate (B1226380), a direct precursor of oxalate.[1][2] Inhibition of GO represents a promising therapeutic strategy to reduce oxalate production. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Glycolate oxidase-IN-1, a novel inhibitor belonging to the salicylic acid class, and its analogs.

This compound, also identified as compound 26 in the scientific literature, is a salicylic acid derivative that has demonstrated inhibitory activity against glycolate oxidase with an IC50 of 38.2 μM.[3][4][5][6][7][8][9] Furthermore, it has shown the ability to decrease the production of oxalate in a cellular model of PH1, highlighting its potential as a therapeutic agent.[3][4][5] This document will delve into the quantitative SAR data, detailed experimental methodologies, and the molecular interactions governing the inhibitory activity of this compound series.

Quantitative Structure-Activity Relationship (SAR)

The inhibitory potency of this compound and its analogs against glycolate oxidase has been systematically evaluated. The following table summarizes the key quantitative data, providing a clear comparison of the structure-activity relationships within this series of salicylic acid derivatives.

| Compound ID | Chemical Structure | IC50 (µM) for GO Inhibition | Oxalate Reduction in Hepatocytes (%) |

| This compound (26) | 5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid | 38.2 | 67.3 ± 32% at 6.25 µM |

Data compiled from publicly available information.

Experimental Protocols

A detailed understanding of the methodologies employed to generate the SAR data is crucial for the interpretation and replication of these findings.

Glycolate Oxidase Inhibition Assay

The in vitro inhibitory activity of the compounds against glycolate oxidase was determined using a spectrophotometric assay.

Principle: The assay measures the decrease in the rate of oxidation of glycolate to glyoxylate by monitoring the consumption of a chromogenic substrate.

Protocol:

-

Enzyme Preparation: Recombinant human glycolate oxidase is purified and diluted to a working concentration in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).

-

Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrate (glycolate), a chromogenic reagent (e.g., 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid), and the test inhibitor at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a spectrophotometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Oxalate Production Assay

The efficacy of the inhibitors in a cellular context was assessed by measuring the reduction of oxalate levels in a mouse hepatocyte model of primary hyperoxaluria type 1.

Principle: The assay quantifies the amount of oxalate secreted by hepatocytes into the culture medium following treatment with the test compounds.

Protocol:

-

Cell Culture: Primary mouse hepatocytes from a PH1 model are cultured in appropriate media.

-

Compound Treatment: The cells are treated with this compound or its analogs at various concentrations for a specified period (e.g., 24 or 48 hours).[3]

-

Sample Collection: The cell culture supernatant is collected.

-

Oxalate Quantification: The concentration of oxalate in the supernatant is determined using a commercially available oxalate assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

Data Analysis: The percentage of oxalate reduction is calculated by comparing the oxalate levels in treated cells to those in untreated control cells.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of oxalate production via glycolate oxidase and the point of inhibition.

Caption: Workflow for the evaluation of this compound and its analogs.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics for primary hyperoxaluria type 1. The salicylic acid scaffold provides a tractable platform for further chemical optimization to enhance potency and drug-like properties. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of this and other series of glycolate oxidase inhibitors. The insights gained from the structure-activity relationship analysis will be instrumental in guiding future drug design efforts aimed at delivering a safe and effective treatment for patients suffering from this debilitating disease.

References

- 1. Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. This compound | 乙醇酸氧化酶抑制剂 | CAS 330977-65-6 | 美国InvivoChem [invivochem.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

In Silico Modeling of Glycolate Oxidase Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of inhibitors to Glycolate (B3277807) Oxidase (GOX). Glycolate oxidase is a key peroxisomal flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H2O2) as a byproduct.[1][2][3] In humans, GOX (also known as hydroxyacid oxidase 1, HAO1) is a therapeutic target for primary hyperoxaluria, a genetic disorder characterized by the accumulation of oxalate, which can lead to kidney stone formation and renal failure.[2][3][4][5][6] In plants, GOX plays a crucial role in photorespiration and defense signaling pathways through the production of H2O2.[1][7][8][9] Understanding the molecular interactions between GOX and its inhibitors is crucial for the development of novel therapeutics.

Core Concepts in In Silico Modeling

In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to simulate and predict the interactions between a drug candidate and its biological target. For Glycolate Oxidase, these techniques are instrumental in identifying and optimizing potential inhibitors. Key in silico approaches include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. These methods allow researchers to predict binding affinities, visualize binding modes, and understand the structural basis of inhibitor potency and selectivity.

Quantitative Data Summary

The following table summarizes quantitative data for various inhibitors of Glycolate Oxidase, providing a comparative overview of their binding affinities.

| Inhibitor | Target Organism/Enzyme | Binding Affinity (IC50/Kd) | Assay Method | Reference |

| 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Human HAO1 | Kd: 47.5 µM | Surface Plasmon Resonance (SPR) | [4] |

| Compound 13 (allosteric inhibitor) | Human HAO1 | IC50: 44 µM | Fluorescence-based activity assay | [4] |

| Compound 14 (allosteric inhibitor) | Human HAO1 | IC50: 158 µM | Fluorescence-based activity assay | [4] |

| Quercetin | Spinach GOX | Non-competitive inhibitor | In vitro enzyme inhibition assay | [10] |

| Kaempferol | Spinach GOX | Competitive inhibitor | In vitro enzyme inhibition assay | [10] |

Experimental Protocols

In Silico Molecular Docking of a Glycolate Oxidase Inhibitor

This protocol outlines the typical steps for performing a molecular docking study to predict the binding mode and affinity of a small molecule inhibitor to Glycolate Oxidase.

1. Protein Preparation:

-

Objective: To prepare the 3D structure of Glycolate Oxidase for docking.

-

Procedure:

-

Retrieve the crystal structure of human Glycolate Oxidase (e.g., PDB ID: 2RDU, 7M2O) from the Protein Data Bank.[11][12][13]

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

-

Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

-

Assign partial charges to the atoms of the protein using a force field (e.g., Kollman charges).

-

The prepared protein structure is saved in a suitable format (e.g., .pdbqt) for the docking software.[11]

-

2. Ligand Preparation:

-

Objective: To generate a 3D conformation of the inhibitor molecule.

-

Procedure:

-

Obtain the 2D structure of the inhibitor (e.g., from a chemical database or drawn using a molecule editor).

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field to obtain a low-energy conformation.

-

Assign partial charges and define rotatable bonds.

-

Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt).[11]

-

3. Molecular Docking:

-

Objective: To predict the binding pose and affinity of the inhibitor to the protein.

-

Procedure:

-

Define the binding site on the Glycolate Oxidase structure. This is typically a grid box centered on the active site or a known allosteric site.

-

Utilize a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding conformation of the ligand within the defined binding site.[10][14]

-

The docking algorithm will generate multiple possible binding poses and score them based on a scoring function that estimates the binding free energy.

-

The pose with the most favorable score (e.g., lowest binding energy) is considered the most likely binding mode.

-

4. Analysis of Results:

-

Objective: To interpret the docking results.

-

Procedure:

-

Visualize the predicted binding pose of the inhibitor in the active site of Glycolate Oxidase.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the protein.

-

Compare the predicted binding mode with available experimental data (if any) to validate the docking results.

-

The calculated binding affinity can be used to rank different inhibitors and guide further optimization.

-

Visualizations

Signaling Pathway of Glycolate Oxidase in Plant Defense

Caption: Glycolate Oxidase in the peroxisome produces H₂O₂, which acts as a signaling molecule to induce defense gene expression.

In Silico Workflow for Glycolate Oxidase Inhibitor Discovery

Caption: A general workflow for the in silico discovery and optimization of Glycolate Oxidase inhibitors.

References

- 1. Glycolate Oxidase Modulates Reactive Oxygen Species–Mediated Signal Transduction during Nonhost Resistance in Nicotiana benthamiana and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 3. Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

- 5. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycolate_Oxidase [collab.its.virginia.edu]

- 7. Glycolate oxidase is an alternative source for H2O2 production during plant defense responses and functions independently from NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Glycolate oxidase-dependent H2O2 production regulates IAA biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. Exploring glycolate oxidase (GOX) as an antiurolithic drug target: molecular modeling and in vitro inhibitor study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Glycolate Oxidase-IN-1 Target Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target enzyme kinetics of Glycolate (B3277807) oxidase-IN-1. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for studying this inhibitor and its interaction with its target enzyme, glycolate oxidase.

Introduction to Glycolate Oxidase and its Inhibition

Glycolate oxidase (GO) is a peroxisomal flavoenzyme that plays a crucial role in photorespiration in plants and in glyoxylate (B1226380) and dicarboxylate metabolism in animals.[1][2] In humans, it catalyzes the oxidation of glycolate to glyoxylate, a precursor to oxalate (B1200264).[3][4] Elevated levels of oxalate can lead to the formation of calcium oxalate crystals, a hallmark of primary hyperoxaluria type 1 (PH1), a rare genetic disorder.[2][5] Consequently, inhibition of glycolate oxidase is a promising therapeutic strategy for the treatment of PH1.[5]

Glycolate oxidase-IN-1, also identified as compound 26, is a salicylic (B10762653) acid derivative that has been identified as an inhibitor of glycolate oxidase.[6][7][8] This guide will delve into the specifics of its interaction with the enzyme.

Quantitative Kinetic Data

The inhibitory potency of this compound against its target enzyme, glycolate oxidase, has been quantified. The available data is summarized in the table below.

| Inhibitor | Target Enzyme | IC50 (μM) | CAS Number | Source |

| This compound (compound 26) | Glycolate Oxidase (GO) | 38.2 | 330977-65-6 | [6][7][8] |

Signaling Pathway and Point of Inhibition

Glycolate oxidase is a key enzyme in the metabolic pathway that converts glycolate to glyoxylate. This pathway is a central part of photorespiration and contributes to the production of oxalate in animals. This compound exerts its effect by directly inhibiting the activity of glycolate oxidase, thereby blocking the conversion of glycolate to glyoxylate and subsequently reducing the production of oxalate.

Glycolate metabolism and inhibition by this compound.

Experimental Protocols for Enzyme Kinetic Analysis

The determination of the kinetic parameters of glycolate oxidase inhibition by this compound can be achieved using various established assay methods. Below are detailed protocols for two common assays: the Amplex Red fluorescence assay and the 2,6-Dichlorophenolindophenol (DCIP) colorimetric assay.

Amplex Red Fluorescence Assay for Glycolate Oxidase Activity

This assay is a highly sensitive method for detecting the hydrogen peroxide (H₂O₂) produced during the oxidation of glycolate by glycolate oxidase.

Principle:

Glycolate oxidase catalyzes the oxidation of glycolate, producing glyoxylate and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the glycolate oxidase activity.

Materials:

-

Glycolate oxidase

-

This compound

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Glycolate (substrate)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Amplex Red reagent in DMSO.

-

Prepare stock solutions of HRP and glycolate in the assay buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Glycolate oxidase solution

-

Varying concentrations of this compound (or DMSO for control).

-

-

Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Prepare a reaction mixture containing Amplex Red reagent, HRP, and glycolate in the assay buffer.

-

Add the reaction mixture to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at multiple time points or after a fixed incubation period (e.g., 30 minutes) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Plot the rate of fluorescence increase (or endpoint fluorescence) against the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

-

Workflow for the Amplex Red glycolate oxidase assay.

2,6-Dichlorophenolindophenol (DCIP) Assay for Glycolate Oxidase Activity

This colorimetric assay measures the reduction of DCIP, an artificial electron acceptor, which is coupled to the oxidation of glycolate.

Principle:

Glycolate oxidase oxidizes glycolate to glyoxylate. In this assay, the electrons transferred from glycolate are accepted by DCIP, causing its reduction and a corresponding decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to the enzyme activity.

Materials:

-

Glycolate oxidase

-

This compound

-

2,6-Dichlorophenolindophenol (DCIP)

-

Glycolate (substrate)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

96-well clear microplate or cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 600 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DCIP in the assay buffer.

-

Prepare a stock solution of glycolate in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make further dilutions in the assay buffer.

-

-

Assay Setup:

-

In a microplate well or cuvette, add the following:

-

Assay buffer

-

DCIP solution

-

Varying concentrations of this compound (or solvent control).

-

Glycolate solution at various concentrations (for determining the mode of inhibition).

-

-

-

Initiation of Reaction:

-

Add the glycolate oxidase solution to the mixture to start the reaction.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the extinction coefficient of DCIP.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (glycolate) and the inhibitor.

-

Analyze the data using Lineweaver-Burk or other suitable kinetic plots.

-

Workflow for the DCIP glycolate oxidase assay.

Conclusion

This compound is a valuable tool for studying the role of glycolate oxidase in both normal physiology and disease states such as primary hyperoxaluria type 1. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the kinetic properties of this inhibitor and its potential as a therapeutic agent. The detailed methodologies for the Amplex Red and DCIP assays offer robust and reliable means to quantify the inhibitory effects and elucidate the mechanism of action of this compound and other potential inhibitors of this key metabolic enzyme.

References

- 1. New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorbyt.com [biorbyt.com]

Technical Guide on the Cellular Activity and Analysis of Glycolate Oxidase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available data exists for a compound specifically named "Glycolate oxidase-IN-1". This guide focuses on the target enzyme, Glycolate (B3277807) Oxidase (GO), and the established methodologies for evaluating the cellular uptake and distribution of small molecule inhibitors directed against it, using publicly known inhibitors as examples where appropriate.

Introduction: The Therapeutic Target - Glycolate Oxidase (GO)

Glycolate oxidase (GO), also known as hydroxyacid oxidase 1 (HAO1), is a peroxisomal flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), with a subsequent, less efficient oxidation of glyoxylate to oxalate (B1200264).[1][2] This enzymatic activity is a key focus in the development of therapeutics for Primary Hyperoxaluria Type I (PH1).

-

Pathophysiology of PH1: PH1 is a rare genetic disorder caused by a deficiency in the liver-specific peroxisomal enzyme alanine:glyoxylate aminotransferase (AGT). AGT deficiency leads to an accumulation of glyoxylate, which is then converted into oxalate by GO and lactate (B86563) dehydrogenase (LDH).[1] The resulting overproduction of oxalate leads to the formation of insoluble calcium oxalate crystals, causing recurrent kidney stones, nephrocalcinosis, and progressive renal failure.

-

Therapeutic Rationale for GO Inhibition: By inhibiting GO, the production of glyoxylate from glycolate is blocked, reducing the substrate pool available for oxalate synthesis. This "substrate reduction therapy" is a validated approach to treating PH1.[3] The target enzyme, GO, is primarily located within the peroxisomes of hepatocytes.[1] Therefore, any small molecule inhibitor must not only penetrate the hepatocyte plasma membrane but also traverse the cytosol and enter the peroxisome to engage its target.

The Glyoxylate Metabolism Pathway

The pathway illustrates the central role of Glycolate Oxidase (GO) in producing glyoxylate, the precursor to pathologic oxalate in Primary Hyperoxaluria Type I (PH1). An effective inhibitor must reach the peroxisome to block this key step.

Cellular Uptake and Distribution: A Methodological Overview

Direct quantitative data on the cellular uptake and subcellular distribution of specific GO inhibitors are not extensively reported in peer-reviewed literature. However, the process can be characterized using established drug development methodologies. The primary goal is to determine the intracellular concentration of the inhibitor, particularly its unbound concentration within the peroxisome.

Key Methodologies for Cellular Uptake Analysis

2.1.1 Cell Permeability Assays These assays measure the rate at which a compound crosses a cell monolayer. The Caco-2 cell model is a standard for predicting intestinal absorption, but for liver-targeted drugs, a hepatocyte-based model is more relevant.[4]

-

Protocol:

-

Cell Culture: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) on permeable supports (e.g., Transwell™ plates) until a confluent monolayer is formed.

-

Dosing: Add the inhibitor to the apical (AP) compartment.

-

Sampling: At various time points, collect samples from the basolateral (BL) compartment.

-

Quantification: Analyze the concentration of the inhibitor in the AP and BL samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Calculation: Determine the apparent permeability coefficient (Papp), typically in cm/s.

-

2.1.2 Intracellular Concentration Measurement This method directly quantifies the amount of drug that has accumulated within the cells.[5][6]

-

Protocol:

-

Incubation: Incubate cultured hepatocytes with the GO inhibitor at a known concentration for various time points.

-

Harvesting: Aspirate the medium and wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Cell Lysis: Lyse the cells using a suitable method (e.g., sonication, organic solvent extraction).

-

Quantification: Measure the inhibitor concentration in the cell lysate via LC-MS/MS.

-

Normalization: Determine the total protein content or cell number in parallel wells to normalize the intracellular drug amount (e.g., nmol/mg protein or nmol/10⁶ cells).[7] The intracellular volume can be used to convert this to a molar concentration.[8]

-

Methodologies for Subcellular Distribution Analysis

To confirm the inhibitor reaches its peroxisomal target, subcellular fractionation is required.

-

Protocol:

-

Cell Treatment & Homogenization: Treat a large batch of hepatocytes with the inhibitor. Harvest the cells and homogenize them gently to rupture the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles (e.g., nuclei, mitochondria, and finally peroxisomes in a microsomal fraction).

-

Density Gradient Ultracentrifugation: For higher purity, layer the microsomal fraction onto a sucrose (B13894) or Percoll density gradient and centrifuge at high speed. Organelles will separate into bands based on their buoyant density.

-

Fraction Analysis:

-

Collect the fractions corresponding to different organelles.

-

Confirm the identity of the fractions using Western blotting for organelle-specific marker proteins (e.g., Catalase for peroxisomes, Cytochrome c for mitochondria).

-

Quantify the concentration of the GO inhibitor in each fraction using LC-MS/MS.

-

-

Data Presentation: Cellular Activity of Known GO Inhibitors

While direct uptake data is limited, studies report the effective concentrations of inhibitors required to reduce oxalate production in cellular models. This serves as an indirect measure of the compound's ability to reach and inhibit its intracellular target.

| Compound Name / ID | Cell Model | Assay Endpoint | Effective Concentration (EC₅₀ / IC₅₀) | Citation |

| CCPST | Agxt1-/- Mouse Hepatocytes | Oxalate Production | EC₅₀ ≈ 25-34 µM | [2] |

| Compound 7 (Dual GO/LDHA) | Agxt-knockdown Mouse Hepatocytes | Oxalate Production | IC₅₀ = 88 nM | |

| Colistimethate sodium | CHO-GO Cells | Indirect Cytotoxicity | IC₅₀ = 8.3 µM | [1] |

| Furylsalicylates | Agxt1-/- Mouse Hepatocytes | Oxalate Production | EC₅₀ ≈ 3 µM | [1] |

Note: EC₅₀/IC₅₀ values in cell-based assays reflect a combination of cell permeability, target engagement, and mechanism of action, not just cellular uptake.

Visualized Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel Glycolate Oxidase inhibitor, from initial cell exposure to subcellular localization analysis.

References

- 1. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Glycolate Oxidase Inhibition on Glyoxylate Metabolism

Disclaimer: The specific compound "Glycolate oxidase-IN-1" is not readily identifiable in the scientific literature. Therefore, this guide utilizes a well-characterized glycolate (B3277807) oxidase inhibitor, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) , as a representative example to discuss the effects of glycolate oxidase inhibition on glyoxylate (B1226380) metabolism. The principles and methodologies described are broadly applicable to the study of other glycolate oxidase inhibitors.

Introduction

Glycolate oxidase (GO) is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate. It catalyzes the oxidation of glycolate to glyoxylate, which is a key metabolic intermediate.[1][2] In certain pathological conditions, such as Primary Hyperoxaluria Type 1 (PH1), deficiencies in enzymes responsible for glyoxylate detoxification lead to its accumulation and subsequent conversion to oxalate (B1200264).[1][2] This can result in the formation of calcium oxalate crystals, leading to kidney stones and renal damage.[1][2] Inhibition of glycolate oxidase is a promising therapeutic strategy to reduce the production of glyoxylate and consequently lower oxalate levels.[1][2][3] This technical guide provides a comprehensive overview of the effects of a representative glycolate oxidase inhibitor, CCPST, on glyoxylate metabolism, including quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of CCPST on glycolate oxidase and oxalate production.

Table 1: In Vitro Inhibition of Mouse Glycolate Oxidase by CCPST [1][2]

| Parameter | Value |

| Inhibition Type | Noncompetitive |

| Ki | 20.3 µM[1] / 91.2 µM[2] |

| IC50 | 43.5 µM[1] |

Note: The differing Ki values may be due to variations in experimental assay conditions.[4]

Table 2: Effect of CCPST on Oxalate Production [1][2]

| Experimental System | Metric | Concentration | Effect |

| Agxt1-/- Mouse Hepatocytes | EC50 | 25.3 µM | Significant reduction in oxalate production at 24 hours[1] |

| Agxt1-/- Mouse Model (in vivo) | Daily Oral Dose | 110 mg/kg | 30-50% reduction in urine oxalate after 11 days[1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Glycolate Oxidase Enzymatic Assay

This protocol is adapted from methodologies used to characterize glycolate oxidase inhibitors.[2][5]

-

Objective: To determine the in vitro inhibitory activity of a compound against glycolate oxidase.

-

Principle: The activity of glycolate oxidase is measured by monitoring the production of hydrogen peroxide (H₂O₂), a co-product of the oxidation of glycolate to glyoxylate. The H₂O₂ is detected using a fluorometric assay, such as the Amplex Red assay.[5][6]

-

Materials:

-

Purified recombinant glycolate oxidase

-

Glycolate (substrate)

-

CCPST or other test inhibitor

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, 0.01% Triton X-100)[5]

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Amplex Red reagent, and HRP.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add varying concentrations of the test inhibitor (e.g., CCPST) to the wells.

-

To initiate the reaction, add a solution of glycolate oxidase and glycolate to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time.

-

Calculate the rate of reaction and determine the inhibitory parameters (IC₅₀, Kᵢ) by fitting the data to appropriate enzyme kinetic models.[2]

-

2. In Vivo Evaluation of Glycolate Oxidase Inhibitors in a Mouse Model of Primary Hyperoxaluria Type 1 (Agxt1-/-)

This protocol is based on studies evaluating the in vivo efficacy of GO inhibitors.[1][2]

-

Objective: To assess the ability of a test compound to reduce urinary oxalate excretion in a relevant animal model.

-

Animal Model: Agxt1-/- mice, which lack the enzyme alanine-glyoxylate aminotransferase and exhibit hyperoxaluria.[2]

-

Materials:

-

Procedure:

-

Acclimatize Agxt1-/- mice to metabolic cages.

-

Collect 24-hour baseline urine samples to determine initial oxalate and glycolate levels.

-

Administer the test compound (e.g., CCPST) orally to the mice at a predetermined dose and frequency (e.g., daily for 11 days).[2]

-

Collect 24-hour urine samples at regular intervals throughout the treatment period.

-

Measure the concentration of oxalate and glycolate in the collected urine samples using a suitable assay.[2]

-

Analyze the data to determine the percentage reduction in urinary oxalate excretion compared to baseline levels.

-

Mandatory Visualizations

Diagram 1: Glyoxylate Metabolism and the Site of Action of Glycolate Oxidase Inhibitors

Caption: Inhibition of Glycolate Oxidase by CCPST.

Diagram 2: Experimental Workflow for Screening Glycolate Oxidase Inhibitors

Caption: Workflow for GO Inhibitor Screening.

References

- 1. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Searching glycolate oxidase inhibitors based on QSAR, molecular docking, and molecular dynamic simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Investigating the Role of the HAO1 Gene with Glycolate Oxidase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the Hydroxyacid Oxidase 1 (HAO1) gene and its protein product, glycolate (B3277807) oxidase (GOX), with a specific focus on the investigational inhibitor, Glycolate oxidase-IN-1. This document details the function of HAO1, its implication in disease, and methodologies for studying its inhibition.

Introduction to HAO1 and Glycolate Oxidase

The HAO1 gene encodes the enzyme glycolate oxidase (GOX), a peroxisomal flavoenzyme.[1] In humans, HAO1 is primarily expressed in the liver and pancreas.[1] The enzyme catalyzes the oxidation of glycolate to glyoxylate (B1226380), and subsequently, glyoxylate can be converted to oxalate (B1200264).[1][2] This metabolic pathway is of significant interest due to its role in certain pathological conditions.

GOX is a (S)-2-hydroxy-acid oxidase that utilizes a flavin mononucleotide (FMN) cofactor.[3] Its primary function involves the oxidation of short-chain 2-hydroxy acids, with a preference for glycolate.[1] The reaction consumes oxygen and produces hydrogen peroxide as a byproduct.[2]

Dysregulation of the HAO1-mediated pathway is critically implicated in Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder.[2] In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate by lactate (B86563) dehydrogenase and also by glycolate oxidase.[2] The excess oxalate forms insoluble calcium oxalate crystals, leading to kidney stones, nephrocalcinosis, and potentially end-stage renal disease.[4] Therefore, inhibiting HAO1 activity presents a promising therapeutic strategy for reducing oxalate overproduction in PH1 patients.[5]

This compound: A Targeted Inhibitor

This compound, also identified as compound 26, is a salicylic (B10762653) acid derivative that acts as an inhibitor of glycolate oxidase.[6][7] It has been investigated for its potential to reduce oxalate production in hepatocytes, making it a valuable tool for studying the therapeutic potential of HAO1 inhibition in the context of primary hyperoxaluria.[6]

Quantitative Data on this compound

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 38.2 μM | [6][7] |

| Effect on Oxalate Production | At 6.25 μM, significantly reduced excreted oxalate by 67.3 ± 32% in mouse hepatocytes. | [6] |

| At 12.5 μM, the reduction was 105.8 ± 29.2% after 24 hours and 62.3 ± 24.4% after 48 hours of treatment, without cytotoxicity. | [6] |

Signaling and Metabolic Pathways

The inhibition of HAO1 by this compound directly impacts the metabolic pathway responsible for converting glycolate to oxalate. Understanding this pathway is crucial for interpreting experimental results.

Caption: Metabolic pathway of glycolate and the role of HAO1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of the HAO1 gene and the effect of this compound.

In Vitro Glycolate Oxidase Activity Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced by the glycolate oxidase reaction.

Materials:

-

Recombinant human HAO1 (hHAO1) protein

-

This compound

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Glycolate (substrate)

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, and 0.01% Triton X-100

-

384-well black microplates

-

Plate reader with fluorescence capabilities (Excitation: ~570 nm, Emission: ~585 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of Amplex Red reagent (100 µM) and HRP (0.2 U/mL) in Assay Buffer. Protect from light.

-

Prepare a stock solution of glycolate in Assay Buffer.

-

-

Assay Protocol:

-

Add 10 µL of hHAO1 solution (e.g., 30 nM final concentration) and 10 µL of various concentrations of this compound (or DMSO for control) to the wells of a 384-well plate.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of the glycolate substrate solution (e.g., 30 µM final concentration).

-

Immediately add 10 µL of the Amplex Red/HRP working solution.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Oxalate Production Assay

This assay measures the effect of this compound on oxalate production in a cellular context, particularly in a model of primary hyperoxaluria.

Materials:

-

Hepatocytes (e.g., primary mouse hepatocytes from an Agxt1 knockout model of PH1)

-

Cell culture medium (e.g., Williams' Medium E with appropriate supplements)

-

This compound

-

Glycolate

-

Oxalate assay kit (e.g., commercially available colorimetric or fluorometric kits)

-

Cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding:

-

Seed hepatocytes in culture plates at an appropriate density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor (and a DMSO control).

-

Incubate the cells for a predetermined time (e.g., 24 or 48 hours).

-

-

Glycolate Challenge:

-

Add glycolate to the medium to stimulate oxalate production.

-

-

Sample Collection and Analysis:

-

After the incubation period, collect the cell culture supernatant.

-

Measure the oxalate concentration in the supernatant using a commercial oxalate assay kit according to the manufacturer's instructions.

-

Normalize the oxalate levels to the total protein content of the cells in each well.

-

-

Data Analysis:

-

Calculate the percentage reduction in oxalate production for each inhibitor concentration compared to the DMSO control.

-

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in the planning and execution of studies investigating HAO1 and its inhibitors.

Caption: A logical workflow for investigating HAO1 and its inhibitors.

Conclusion

The inhibition of HAO1 by small molecules like this compound represents a targeted approach for substrate reduction therapy in primary hyperoxaluria type 1. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of the HAO1 gene and evaluate the efficacy of its inhibitors. Future studies, potentially moving towards in vivo models, will be crucial in translating these findings into viable therapeutic options for patients with this debilitating disease.

References

- 1. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]

- 2. Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. US11261447B2 - Methods for inhibition of HAO1 (hydroxyacid oxidase 1 (glycolate oxidase)) gene expression - Google Patents [patents.google.com]

- 5. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

Methodological & Application

Application Notes and Protocols: Glycolate Oxidase-IN-1 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro enzyme inhibition assay of Glycolate (B3277807) Oxidase (GO) using the inhibitor Glycolate oxidase-IN-1. Glycolate oxidase is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2] This enzyme is a key component of photorespiration in plants and is involved in glyoxylate and dicarboxylate metabolism.[2][3] In humans, GO is encoded by the HAO1 gene, and its inhibition is a therapeutic target for primary hyperoxaluria type I, a rare metabolic disorder.[4][5] this compound, a salicylic (B10762653) acid derivative, has been identified as an inhibitor of this enzyme.[6]

The provided protocol is based on a robust and sensitive fluorescence-based assay that measures the rate of H₂O₂ production, a direct indicator of GO activity, using the Amplex® Red reagent.

Signaling Pathway of Glycolate Oxidase

Glycolate oxidase plays a crucial role in cellular metabolism, primarily in the peroxisome. Its enzymatic activity generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that acts as a signaling molecule in various physiological processes. In plants, GO-derived H₂O₂ is involved in defense signaling pathways against pathogens.[7][8][9] The inhibition of Glycolate Oxidase by this compound directly reduces the production of glyoxylate and H₂O₂.

Caption: Glycolate Oxidase Signaling Pathway and Inhibition.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines the major steps of the in vitro enzyme inhibition assay for this compound. The workflow is designed for a high-throughput screening format using 384-well plates.

Caption: Experimental Workflow for the Glycolate Oxidase Inhibition Assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring glycolate oxidase activity.[10][11][12]

1. Materials and Reagents

-

Enzyme: Recombinant Human Glycolate Oxidase (hGO/HAO1)

-

Inhibitor: this compound

-

Substrate: Glycolate

-

Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP)

-

Buffer: 50 mM Sodium Phosphate, pH 7.4

-

Solvent: Dimethyl Sulfoxide (DMSO)

-

Plate: 384-well black, flat-bottom assay plate

-

Instrumentation: Fluorescence plate reader

2. Reagent Preparation

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4.

-

Glycolate Oxidase (GO) Stock Solution: Prepare a 1 mg/mL stock solution in assay buffer. Store at -80°C.

-

This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

-

Glycolate Stock Solution: Prepare a 1 M stock solution in deionized water.

-

Amplex® Red Stock Solution: Prepare a 10 mM stock solution in DMSO. Store protected from light.

-

HRP Stock Solution: Prepare a 10 U/mL stock solution in assay buffer.

3. Assay Procedure

-

Prepare this compound Serial Dilutions:

-

Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM to 0.1 µM).

-

Further dilute these intermediate solutions in assay buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

-

-

Prepare Working Solutions (on the day of the experiment):

-

GO Working Solution: Dilute the GO stock solution to the final desired concentration (e.g., 30 nM) in assay buffer.[10]

-

Reaction Mix: Prepare a solution containing glycolate and the Amplex® Red/HRP detection system. For a final concentration of 30 µM glycolate, 100 µM Amplex® Red, and 0.2 U/mL HRP, mix the appropriate volumes of the stock solutions in assay buffer.[10]

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound solutions to the wells of the 384-well plate.

-

Include control wells:

-

Positive Control (100% activity): 5 µL of assay buffer with DMSO (at the same final concentration as the inhibitor wells).

-

Negative Control (0% activity/background): 5 µL of assay buffer with DMSO, to which GO will not be added.

-

-

-

Enzyme Addition and Pre-incubation:

-

Add 10 µL of the GO working solution to all wells except the negative control wells.

-

To the negative control wells, add 10 µL of assay buffer.

-

Centrifuge the plate briefly to mix and pre-incubate for 15 minutes at room temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 10 µL of the Reaction Mix to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.

-

Data Presentation and Analysis

The quantitative data from this assay should be organized for clarity and ease of comparison.

Table 1: Raw Fluorescence Data

| Well | Compound | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) |

| A1 | Positive Control | 0 | 50123 | 50567 | 49876 |

| A2 | Negative Control | - | 512 | 534 | 509 |

| B1 | This compound | 100 | 897 | 912 | 885 |

| B2 | This compound | 50 | 1543 | 1567 | 1532 |

| ... | ... | ... | ... | ... | ... |

Table 2: Data Analysis and Inhibition Calculation

| Concentration (µM) | Mean RFU | Std Dev | % Inhibition |

| 0 (Positive Control) | 50189 | 346 | 0 |

| 100 | 898 | 13.5 | 98.4 |

| 50 | 1547 | 17.6 | 97.1 |

| ... | ... | ... | ... |

Calculation of Percent Inhibition:

% Inhibition = [ 1 - ( (RFUinhibitor - RFUnegative control) / (RFUpositive control - RFUnegative control) ) ] * 100

IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Table 3: Summary of Inhibition Potency

| Inhibitor | IC₅₀ (µM) |

| This compound | [Calculated Value] |

| Reference Inhibitor | [Value] |

By following this detailed protocol, researchers can accurately determine the in vitro inhibitory activity of this compound against Glycolate Oxidase, providing valuable data for drug development and further scientific investigation.

References

- 1. Webpapers 2001: Glycolate Oxidase Intro [chem.uwec.edu]

- 2. proteopedia.org [proteopedia.org]

- 3. Glycolate oxidase-dependent H2O2 production regulates IAA biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. Glycolate Oxidase Modulates Reactive Oxygen Species–Mediated Signal Transduction during Nonhost Resistance in Nicotiana benthamiana and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycolate oxidase is an alternative source for H2O2 production during plant defense responses and functions independently from NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of Glycolate Oxidase-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolate (B3277807) oxidase (GO) is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), producing hydrogen peroxide (H₂O₂) as a byproduct. This enzyme is a key player in photorespiration in plants and in glycolate metabolism in animals.[1][2][3][4] In humans, GO is primarily expressed in the liver and pancreas.[2] The accumulation of oxalate, a downstream product of glyoxylate metabolism, is implicated in the pathophysiology of Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder.[5][6] Therefore, inhibitors of GO are of significant interest as potential therapeutics for PH1. Glycolate oxidase-IN-1 is a salicylic (B10762653) acid derivative that acts as an inhibitor of GO.[7][8] This document provides a detailed protocol for a cell-based assay to determine the activity of this compound.

The assay principle is based on the measurement of hydrogen peroxide (H₂O₂) produced by endogenous GO in cultured cells. The production of H₂O₂ is quantified using the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive and stable fluorogenic probe. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.[9][10][11] The fluorescence intensity is directly proportional to the amount of H₂O₂ generated, and thus to the GO activity. By treating cells with varying concentrations of this compound, a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC₅₀).

Signaling Pathway

Experimental Workflow

Quantitative Data Summary

Table 1: this compound Activity Data

| Parameter | Value | Reference |

| IC₅₀ | 38.2 µM | [7][8] |

Table 2: Example Data for IC₅₀ Curve Generation

| This compound (µM) | % Inhibition (Mean ± SD) |

| 0 (Vehicle) | 0 ± 4.5 |

| 1 | 8.2 ± 3.1 |

| 5 | 21.5 ± 5.8 |

| 10 | 35.1 ± 6.2 |

| 25 | 48.9 ± 7.1 |

| 50 | 65.3 ± 5.5 |

| 100 | 82.4 ± 4.9 |

| 200 | 95.1 ± 3.8 |

Experimental Protocols

Materials and Reagents

-

Cells: Human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.

-

Cell Culture Medium: Williams' Medium E or other appropriate hepatocyte culture medium.[12][13]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Collagen-coated 96-well plates

-

This compound

-

Sodium Glycolate

-

Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (containing Amplex® Red reagent, Horseradish Peroxidase (HRP), and a stable H₂O₂ solution for standard curve)[7][9]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

Protocol

1. Cell Culture and Seeding

-